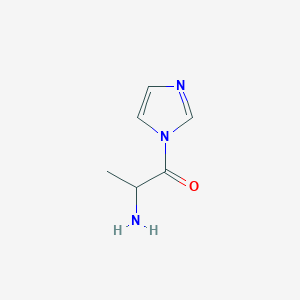
Ser-Ile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is formed by the formal condensation of the carboxy group of L-serine with the amino group of L-isoleucine . This compound is part of the broader class of dipeptides, which are molecules consisting of two amino acids linked by a single peptide bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Ile typically involves the coupling of L-serine and L-isoleucine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of protective groups, such as fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), is essential to prevent unwanted side reactions during the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ser-Ile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group of isoleucine can be reduced to form an alcohol.
Substitution: The amino group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in serine can yield serine aldehyde, while reduction of the carboxyl group in isoleucine can produce isoleucine alcohol .
Aplicaciones Científicas De Investigación
Ser-Ile has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: this compound is involved in protein-protein interactions and can be used to investigate the structure and function of proteins.
Medicine: It has potential therapeutic applications, including as a building block for peptide-based drugs.
Industry: This compound can be used in the production of bioactive peptides with various health benefits
Mecanismo De Acción
The mechanism of action of Ser-Ile involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide bond between serine and isoleucine allows this compound to fit into the active sites of enzymes, where it can act as a substrate or inhibitor. The hydroxyl group of serine and the hydrophobic side chain of isoleucine contribute to the binding affinity and specificity of this compound for its targets .
Comparación Con Compuestos Similares
Similar Compounds
Ser-Leu: Another dipeptide composed of serine and leucine, known for its role in regulating enzyme activity.
Ser-Val: A dipeptide consisting of serine and valine, with similar structural properties to Ser-Ile.
Uniqueness
This compound is unique due to the specific combination of serine and isoleucine, which imparts distinct chemical and biological properties. The presence of the hydroxyl group in serine and the branched aliphatic side chain in isoleucine allows this compound to participate in a variety of chemical reactions and interactions that are not possible with other dipeptides .
Propiedades
| 91086-51-0 | |
Fórmula molecular |
C9H18N2O4 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-3-5(2)7(9(14)15)11-8(13)6(10)4-12/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6-,7-/m0/s1 |
Clave InChI |
BXLYSRPHVMCOPS-ACZMJKKPSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(CO)N |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


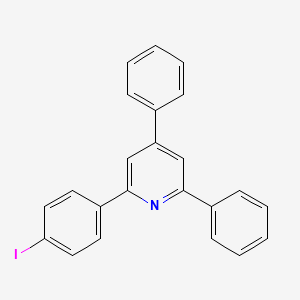

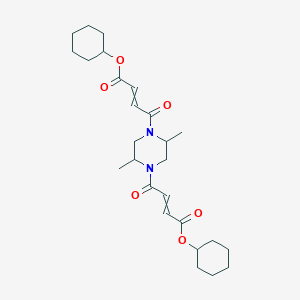
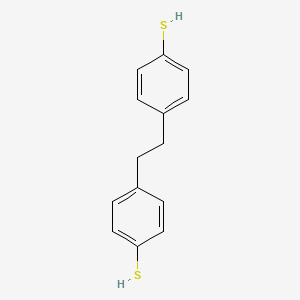
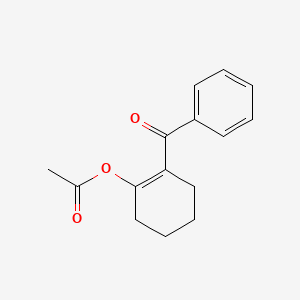

![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
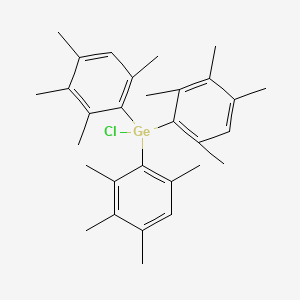
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
